molecular formula C11H12N2O2S B6350041 Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate CAS No. 2282701-93-1

Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate

Cat. No. B6350041
CAS RN: 2282701-93-1
M. Wt: 236.29 g/mol
InChI Key: RKPTWWYITCJNAD-UHFFFAOYSA-N
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Description

“Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate” is a chemical compound that incorporates a thiophene species . Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been synthesized from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . For example, the mass spectrum of compound 9 displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .


Chemical Reactions Analysis

The reactivity of enaminones is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used in studies of metal-organic frameworks, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, this compound has been used in studies of the structure and dynamics of proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is soluble in a variety of solvents, making it easy to handle and store. However, this compound is not suitable for use in all experiments. It can be toxic in high concentrations and can react with certain metals, such as copper and iron, which can interfere with experiments.

Future Directions

The potential future directions for Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate research are numerous. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of this compound in drug design and development. Another possible direction is to explore the potential use of this compound as a catalyst in organic synthesis. Furthermore, further research could be done to explore the potential applications of this compound in the study of metal-organic frameworks and coordination chemistry. Finally, further research could be done to explore the potential use of this compound in the study of the structure and dynamics of proteins and nucleic acids.

Synthesis Methods

Ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate can be synthesized by a variety of methods. One of the most common methods is the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in aqueous ethanol. This reaction produces this compound in a yield of around 80-90%. Other methods of synthesis include the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in anhydrous ethanol, the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in anhydrous dimethylformamide, and the reaction of ethyl thiophenylmethyl carbamate with hydrazine hydrate in anhydrous acetonitrile.

properties

IUPAC Name

ethyl 5-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-11(14)9-7-12-13-10(9)6-8-4-3-5-16-8/h3-5,7H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPTWWYITCJNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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